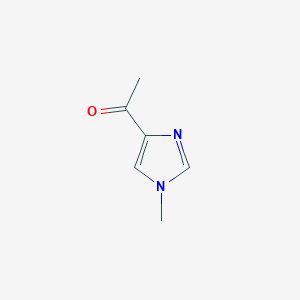

1-(1-methyl-1H-imidazol-4-yl)ethanone

Description

The exact mass of the compound 1-(1-methyl-1H-imidazol-4-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(1-methyl-1H-imidazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-methyl-1H-imidazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylimidazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5(9)6-3-8(2)4-7-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXBHGNKHIRMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129003-87-8 | |

| Record name | 1-(1-methyl-1H-imidazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-methyl-1H-imidazol-4-yl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-methyl-1H-imidazol-4-yl)ethanone, a substituted imidazole, represents a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectroscopic characterization, reactivity, and potential applications. By synthesizing information from established chemical principles and available literature on related compounds, this document serves as a vital resource for researchers engaged in the synthesis and utilization of this versatile molecule.

Introduction

The imidazole ring is a fundamental scaffold in a vast array of biologically active molecules, including the essential amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of a methyl group on the nitrogen and an acetyl group on the carbon backbone, as in 1-(1-methyl-1H-imidazol-4-yl)ethanone, modulates the molecule's polarity, reactivity, and steric profile, offering a tunable platform for the development of novel therapeutic agents and functional materials. Imidazole derivatives have demonstrated a wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties. This guide will delve into the specific characteristics of the 1-methyl-4-acetyl substituted isomer, providing a foundational understanding for its application in research and development.

Physicochemical Properties

The physicochemical properties of 1-(1-methyl-1H-imidazol-4-yl)ethanone are crucial for its handling, formulation, and biological interactions. While experimental data for this specific isomer is not extensively published, we can infer its properties based on its constituent functional groups and related known compounds.

Table 1: Physicochemical Properties of 1-(1-methyl-1H-imidazol-4-yl)ethanone and Related Compounds

| Property | 1-(1-methyl-1H-imidazol-4-yl)ethanone (Predicted/Inferred) | 4-Acetylimidazole[1] | 1-Methylimidazole[2] |

| Molecular Formula | C₆H₈N₂O | C₅H₆N₂O | C₄H₆N₂ |

| Molecular Weight | 124.14 g/mol | 110.11 g/mol | 82.10 g/mol |

| Appearance | Likely a solid at room temperature | White to off-white solid | Colorless to yellow liquid |

| Melting Point | Not available | 138-142 °C | -60 °C |

| Boiling Point | Not available | Decomposes | 198 °C |

| Solubility | Expected to be soluble in polar organic solvents and moderately soluble in water. | Soluble in water, ethanol, and methanol. | Miscible with water. |

| pKa | The imidazole ring will have a pKa around 7, influenced by the electron-withdrawing acetyl group. | ~6.9 | ~7.4 |

Synthesis of 1-(1-methyl-1H-imidazol-4-yl)ethanone

A logical and efficient synthetic route to 1-(1-methyl-1H-imidazol-4-yl)ethanone involves a two-step process: the synthesis of the precursor 4-acetylimidazole, followed by its regioselective methylation.

Synthesis of 4-Acetylimidazole

The synthesis of 4-acetylimidazole can be achieved through the condensation of an appropriate C3 synthon with an amidine source, or via the functionalization of a pre-formed imidazole ring. A patented method describes the synthesis from imidazole-4-carboxylic acid.

Workflow for the Synthesis of 4-Acetylimidazole:

Caption: Synthetic pathway to 4-acetylimidazole from imidazole-4-carboxylic acid.

Experimental Protocol: Synthesis of 4-Acetylimidazole (Adapted from patent literature)

-

Esterification: Imidazole-4-carboxylic acid is suspended in ethanol. Dry hydrogen chloride gas is bubbled through the mixture, which is then refluxed to yield ethyl imidazole-4-carboxylate.

-

Condensation and Decarboxylation: The resulting ester is then subjected to a condensation reaction with ethyl acetate in the presence of a strong base like sodium hydride. Subsequent acidic hydrolysis and decarboxylation of the intermediate affords 4-acetylimidazole.

Methylation of 4-Acetylimidazole

The methylation of 4-acetylimidazole presents a challenge in regioselectivity, as methylation can occur at either of the two nitrogen atoms. To favor N-1 methylation, the reaction conditions must be carefully controlled.

Workflow for the Methylation of 4-Acetylimidazole:

Caption: General workflow for the synthesis of the target compound via methylation.

Experimental Protocol: N-Methylation of 4-Acetylimidazole

-

Deprotonation: To a solution of 4-acetylimidazole in a dry aprotic solvent such as dimethylformamide (DMF), a suitable base (e.g., potassium carbonate or sodium hydride) is added portion-wise at 0 °C under an inert atmosphere.

-

Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is then added dropwise to the reaction mixture.

-

Workup and Purification: The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 1-(1-methyl-1H-imidazol-4-yl)ethanone.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 1-(1-methyl-1H-imidazol-4-yl)ethanone

| Technique | Expected Features |

| ¹H NMR | - A singlet for the N-methyl protons (δ ≈ 3.7-3.9 ppm).- Two singlets for the imidazole ring protons (H-2 and H-5, δ ≈ 7.5-8.0 ppm).- A singlet for the acetyl methyl protons (δ ≈ 2.4-2.6 ppm). |

| ¹³C NMR | - A peak for the N-methyl carbon (δ ≈ 33-35 ppm).- Peaks for the imidazole ring carbons (δ ≈ 115-145 ppm).- A peak for the acetyl methyl carbon (δ ≈ 26-28 ppm).- A downfield peak for the carbonyl carbon (δ ≈ 190-195 ppm). |

| IR Spectroscopy | - A strong absorption band for the C=O stretch of the ketone (ν ≈ 1670-1690 cm⁻¹).- C-H stretching vibrations for the methyl and aromatic protons (ν ≈ 2900-3100 cm⁻¹).- C=N and C=C stretching vibrations of the imidazole ring (ν ≈ 1500-1600 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight (m/z = 124.14).- Characteristic fragmentation patterns including the loss of a methyl radical ([M-15]⁺) and an acetyl group ([M-43]⁺). |

General Protocol for Spectroscopic Analysis:

-

NMR Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a standard NMR spectrometer.

-

IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

-

Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Chemical Reactivity

The reactivity of 1-(1-methyl-1H-imidazol-4-yl)ethanone is dictated by the interplay of the imidazole ring and the acetyl group.

-

Imidazole Ring: The imidazole nucleus is aromatic and can undergo electrophilic substitution reactions, although the electron-withdrawing acetyl group will deactivate the ring to some extent. The N-3 nitrogen atom retains its basic and nucleophilic character, allowing for potential coordination to metal ions or further alkylation to form imidazolium salts.

-

Acetyl Group: The carbonyl group is susceptible to nucleophilic attack, enabling reactions such as reduction to an alcohol, oxidation to a carboxylic acid (under harsh conditions), and condensation reactions at the α-carbon. The methyl group of the acetyl moiety can undergo condensation reactions with aldehydes in the presence of a base (Claisen-Schmidt condensation).

Diagram of Potential Reactions:

Caption: Potential reaction pathways for the target molecule.

Potential Applications in Research and Drug Development

Substituted imidazoles are of great interest in medicinal chemistry due to their diverse biological activities. While specific studies on 1-(1-methyl-1H-imidazol-4-yl)ethanone are limited, its structural motifs suggest several potential applications:

-

Enzyme Inhibition: The imidazole ring can mimic the side chain of histidine and interact with the active sites of various enzymes. The acetyl group provides a handle for further functionalization to enhance binding affinity and selectivity.

-

Antimicrobial Agents: Many imidazole derivatives exhibit antifungal and antibacterial properties. This compound could serve as a lead structure for the development of new antimicrobial agents.

-

Anticancer Agents: The imidazole scaffold is present in several anticancer drugs. The potential of this molecule to interfere with cancer cell signaling pathways warrants investigation.

-

Coordination Chemistry and Catalysis: The nitrogen atoms of the imidazole ring can coordinate to metal ions, making it a potential ligand for the synthesis of novel catalysts or metal-organic frameworks (MOFs).

-

Ionic Liquids: N-alkylation of the imidazole ring can lead to the formation of imidazolium salts, which are a common class of ionic liquids with applications as "green" solvents and electrolytes.

Conclusion

1-(1-methyl-1H-imidazol-4-yl)ethanone is a valuable heterocyclic compound with a promising profile for applications in synthetic chemistry, medicinal chemistry, and materials science. This technical guide has provided a detailed overview of its properties, a plausible and detailed synthetic strategy, predicted spectroscopic data, and potential reactivity. As research into novel imidazole derivatives continues to expand, this document provides a solid foundation for scientists and researchers to explore the full potential of this versatile molecule. Further experimental validation of the presented data is encouraged to facilitate its broader application in scientific discovery.

References

-

PubChem. (n.d.). 4-Acetylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

molecular structure and weight of 4-acetyl-1-methylimidazole

Executive Summary

4-Acetyl-1-methylimidazole (CAS: 129003-87-8 ) is a specific regioisomer of the acetylated N-methylimidazole family. Unlike its more ubiquitous analogs—such as 4-methylimidazole (4-MEI, a caramel color byproduct) or 2-acetyl-4-tetrahydroxybutylimidazole (THI)—this compound serves primarily as a specialized intermediate in the synthesis of pharmaceutical pharmacophores and bioactive heterocyclic ligands.

This technical guide provides a definitive structural analysis, distinguishing the 4-acetyl isomer from its 5-acetyl tautomeric equivalent. It outlines the precise physicochemical properties, synthesis challenges regarding regioselectivity, and the analytical protocols required for absolute structural confirmation.

Chemical Identity & Physicochemical Properties

The precise characterization of 4-acetyl-1-methylimidazole relies on distinguishing it from its constitutional isomers. The data below represents the specific 1,4-isomer.

| Property | Data | Notes |

| IUPAC Name | 1-(1-Methyl-1H-imidazol-4-yl)ethanone | Unambiguous identifier |

| Common Name | 4-Acetyl-1-methylimidazole | Often confused with 5-acetyl isomer |

| CAS Number | 129003-87-8 | Distinct from 5-acetyl (20970-50-7) |

| Molecular Formula | C₆H₈N₂O | |

| Molecular Weight | 124.14 g/mol | Average mass |

| Exact Mass | 124.0637 Da | Monoisotopic (for MS) |

| Physical State | Solid (Low melting) | Hygroscopic crystalline powder |

| Solubility | High (Polar organic solvents) | Soluble in DCM, MeOH, DMSO |

Molecular Structure Analysis

The Regioisomerism Challenge

In unsubstituted imidazoles, the N1 and N3 positions are rapidly tautomerizing, making the 4- and 5-positions equivalent (referred to as 4(5)-substituted). However, the introduction of a methyl group at N1 locks the structure , creating two distinct non-interconvertible isomers:

-

4-Acetyl-1-methylimidazole (The target: Acetyl group "far" from N-methyl).

-

5-Acetyl-1-methylimidazole (The congener: Acetyl group "adjacent" to N-methyl).

This distinction is critical in medicinal chemistry as the steric and electronic environments of the carbonyl group differ significantly between the two, affecting binding affinity and metabolic stability.

Structural Visualization

The following diagram illustrates the distinct isomers and the numbering scheme that defines the 4-acetyl derivative.

Figure 1: Structural divergence of N-methylated acetylimidazoles. Note that methylation of the parent 4-acetylimidazole typically favors the 5-isomer due to steric and electronic factors, making the 4-isomer synthetically more challenging to isolate.

Synthesis & Formation Pathways

The Methylation Route (Ambiguity)

The most common route to this scaffold is the methylation of 4(5)-acetylimidazole .

-

Reagents : Methyl iodide (MeI) or Dimethyl sulfate (DMS) with a base (NaH or K₂CO₃).

-

Mechanism : The imidazole ring deprotonates to form an anion. The electrophile (Me) can attack either Nitrogen.

-

Outcome :

-

Path A (Sterically favored) : Attack at N1 (distant from acetyl)

Yields 1-methyl-5-acetylimidazole (Major product). -

Path B (Target) : Attack at N3 (adjacent to acetyl, becoming N1)

Yields 1-methyl-4-acetylimidazole (Minor product).

-

Technical Insight: To obtain high purity 4-acetyl-1-methylimidazole, chromatographic separation (silica gel) is required. The 4-isomer typically elutes after the 5-isomer in polar mobile phases due to higher dipole moment interactions.

De Novo Cyclization

For pharmaceutical grade purity, de novo synthesis using methylglyoxal and methylamine precursors is preferred to avoid isomer separation, though this chemistry is more complex and costly.

Analytical Methodologies

To validate the identity of 4-acetyl-1-methylimidazole in a research setting, the following protocols must be employed.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the 4-isomer from the 5-isomer.

-

1H NMR (CDCl₃) :

-

H2 Proton : Singlet at ~7.5 - 7.6 ppm.

-

H5 Proton (Target) : Singlet at ~7.4 ppm. Crucial: In the 4-acetyl isomer, the H5 proton is adjacent to the N-methyl group.

-

N-Methyl : Singlet at ~3.7 ppm.

-

Acetyl Methyl : Singlet at ~2.4 ppm.

-

-

NOE (Nuclear Overhauser Effect) :

-

4-Acetyl Isomer : Strong NOE correlation observed between the N-methyl group and the H5 proton .

-

5-Acetyl Isomer : The Acetyl group blocks the interaction; NOE is observed between N-methyl and the Acetyl group (or weak interaction), but distinct from the H-ring proton interaction.

-

Mass Spectrometry (LC-MS/MS)

-

Ionization : ESI (+)

-

Precursor Ion : [M+H]⁺ = 125.07 m/z

-

Fragmentation :

-

Loss of Acetyl group (-43 Da)

m/z 82 (Methylimidazole core). -

Loss of Methyl (-15 Da) is less common as a primary fragment.

-

Analytical Workflow Diagram

Figure 2: Purification and validation workflow. The 4-acetyl isomer is generally more polar and elutes later than the 5-acetyl isomer on silica.

Toxicological & Regulatory Context

While 4-methylimidazole (4-MEI) is a regulated carcinogen (Class 2B IARC) found in caramel colors, 4-acetyl-1-methylimidazole is chemically distinct.

-

Differentiation : The presence of the carbonyl group (acetyl) significantly alters the metabolic pathway compared to the alkylated 4-MEI.

-

Safety : It is generally treated as a standard organic intermediate. However, due to its structural similarity to bioactive imidazoles, it should be handled with standard PPE (gloves, fume hood) to prevent inhalation or contact.

References

-

PubChem Compound Summary . 1-(1-Methyl-1H-imidazol-5-yl)ethanone (Isomer Data). National Library of Medicine. Available at: [Link]

-

Alchimica . Product Catalog: 1-(1-Methyl-1H-imidazol-4-yl)ethanone (CAS 129003-87-8).[1][2] Available at: [Link]

- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole regiochemistry).

-

Reagentia . Chemical Database: 1-(1-Methyl-1H-imidazol-4-yl)ethanone. Available at: [Link]

Sources

An In-depth Technical Guide to the Pharmacological Potential of 1-(1-methyl-1H-imidazol-4-yl)ethanone Derivatives

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3] This technical guide provides a comprehensive exploration of the pharmacological potential of a specific subclass: 1-(1-methyl-1H-imidazol-4-yl)ethanone derivatives. While direct extensive research on this exact family of compounds is emerging, this guide synthesizes established principles of imidazole chemistry, known biological activities of related derivatives, and predictive insights into their therapeutic promise. We will delve into rational drug design, plausible synthetic pathways, and potential mechanisms of action across various therapeutic areas, offering a forward-looking perspective for researchers and drug development professionals.

Introduction: The Imidazole Scaffold - A Privileged Structure in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in nature and pharmacology.[3][4] Its presence in essential biomolecules like the amino acid histidine, histamine, and the purine bases of DNA underscores its biological significance.[3][5] The unique electronic properties of the imidazole ring, including its aromaticity and amphoteric nature (acting as both a weak acid and a weak base), allow it to participate in various biological interactions, most notably hydrogen bonding and metal ion coordination.[2][3]

The versatility of the imidazole scaffold has been exploited by medicinal chemists to develop a wide array of therapeutic agents with diverse pharmacological activities, including:

-

Antifungal agents (e.g., Clotrimazole, Miconazole)

-

Antibacterial and Antiprotozoal agents (e.g., Metronidazole)[4]

-

Anticancer agents (e.g., Misonidazole)[4]

-

Antiviral agents [2]

The 1-(1-methyl-1H-imidazol-4-yl)ethanone core presents a unique platform for further derivatization. The methyl group at the 1-position prevents tautomerization, locking the substituent pattern.[5] The ethnone group at the 4-position offers a reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening.

Synthetic Strategies and Chemical Space Exploration

The synthesis of 1-(1-methyl-1H-imidazol-4-yl)ethanone derivatives is predicated on established methods of imidazole ring formation and subsequent functionalization. While a direct, one-pot synthesis of the core may be challenging, a multi-step approach is highly feasible.

General Synthesis of the Imidazole Ring

Several named reactions can be employed for the construction of the imidazole nucleus, including:

-

Debus-Radziszewski Synthesis: This classical method involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.

-

Wallach Synthesis: This involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride.[3]

-

Maquenne Synthesis: This is the reaction of an aminonitrile with an aldehyde or ketone.[3]

Proposed Synthetic Pathway for 1-(1-methyl-1H-imidazol-4-yl)ethanone Derivatives

A plausible and efficient route to the target derivatives would likely involve the initial synthesis of a substituted imidazole followed by N-methylation and C-acylation.

Experimental Protocol: A Representative Synthetic Scheme

-

Step 1: Synthesis of 4-acetylimidazole. This can be achieved through various routes, one of which involves the reaction of 4-bromoimidazole with a suitable acetylating agent under metal-catalyzed cross-coupling conditions.

-

Step 2: N-methylation of 4-acetylimidazole. The secondary amine of the imidazole ring can be methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

-

Step 3: Derivatization of the ethanone moiety. The ketone group provides a versatile point for modification. For instance, α-bromination followed by nucleophilic substitution can introduce a wide range of functionalities. Alternatively, condensation reactions at the methyl group of the ethanone can be explored.

Caption: Potential anticancer mechanisms of action for imidazole derivatives.

Antimicrobial and Antifungal Activity

The imidazole core is a well-established pharmacophore in antimicrobial and antifungal drug discovery. [5][7]

-

Mechanism of Action (Antifungal): Azole antifungals, including imidazoles, typically inhibit the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death.

-

Antibacterial Activity: Imidazole derivatives can exhibit antibacterial activity through various mechanisms, including inhibition of bacterial DNA synthesis or metabolic pathways. [8]Some derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). [9] Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

-

Bacterial/Fungal Strains: Obtain standard and clinical isolates of relevant microorganisms (e.g., Candida albicans, Aspergillus niger, Staphylococcus aureus, Escherichia coli).

-

Culture Conditions: Grow the microorganisms in appropriate broth or on agar plates.

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

-

Subculture aliquots from the wells showing no growth in the MIC assay onto fresh agar plates.

-

Incubate the plates and determine the MBC/MFC as the lowest concentration that results in a significant reduction in viable colonies.

-

Anti-inflammatory and Analgesic Potential

Certain imidazole derivatives have demonstrated anti-inflammatory and analgesic properties. [2]

-

Mechanism of Action: The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or by modulating the production of inflammatory cytokines like IL-6. [10]The analgesic effects are often linked to the anti-inflammatory activity.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the 1-(1-methyl-1H-imidazol-4-yl)ethanone scaffold can provide valuable insights into the structure-activity relationship (SAR).

-

Substitutions on the Imidazole Ring: The introduction of various substituents at the 2- and 5-positions of the imidazole ring can significantly impact biological activity by altering the electronic and steric properties of the molecule.

-

Modifications of the Ethanone Side Chain: As previously mentioned, the ethanone group is a prime site for derivatization. Converting the ketone to an oxime, hydrazone, or other functionalities can modulate the compound's physicochemical properties and its interaction with biological targets. [7][11]* Influence of Lipophilicity: The overall lipophilicity of the derivatives, which can be tuned by adding or removing hydrophobic or hydrophilic groups, will play a crucial role in their absorption, distribution, metabolism, and excretion (ADME) properties. [12]

Future Directions and Conclusion

The 1-(1-methyl-1H-imidazol-4-yl)ethanone scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined the rationale for exploring this chemical space, drawing upon the rich history of imidazole chemistry and pharmacology.

Key areas for future research include:

-

Synthesis and Screening: The synthesis of a diverse library of derivatives and their systematic screening against a panel of biological targets is the logical next step.

-

Computational Modeling: In silico studies, such as molecular docking and ADME prediction, can help to prioritize synthetic targets and rationalize biological data. [12]* Mechanism of Action Studies: For active compounds, detailed mechanistic studies are essential to elucidate their mode of action and identify their specific molecular targets.

References

- Bansal RK. Heterocyclic Chemistry. Synthesis, reaction and mechanism 2nd edition New Dehli: Wiley Eastern Ltd 1996.

-

Hilaris Publisher. Synthesis of Bioactive Imidazoles: A Review. [Link]

-

ResearchGate. Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. [Link]

-

Asian Journal of Plant Science. A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. [Link]

-

ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]

-

Jetir.Org. SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHARACTERIZATION OF SOME SUBSTITUTED OXIME IMIDAZOLES. [Link]

-

Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. [Link]

-

Biomedical Journal of Scientific & Technical Research. Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. [Link]

-

ResearchGate. 1-(1H-Imidazol-1-yl)ethanone. [Link]

-

PubMed. Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. [Link]

-

MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]

-

MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

-

ScienceDirect. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. [Link]

-

PMC. Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. [Link]

-

World Journal of Pharmaceutical Research. a review article on synthesis of imidazole derivatives. [Link]

-

ResearchGate. Imidazolidine-4-one derivatives in the search for novel chemosensitizers of Staphylococcus aureus MRSA: Synthesis, biological evaluation and molecular modeling studies. [Link]

-

Current issues in pharmacy and medicine: science and practice. In silico prediction of the pharmacological potential of new 7-alkyl-8-hydrazine derivatives of 1,3-dimethylxanthine. [Link]

-

ResearchGate. 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. [Link]

-

Asian Journal of Pharmaceutical Sciences. Study the pharmacological potential of 1,2,4-thiadiazine 1,1-dioxides: A minireview. [Link]

-

PubChem. 1-(1H-imidazol-4-yl)ethan-1-one. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. scialert.net [scialert.net]

- 3. longdom.org [longdom.org]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. jetir.org [jetir.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity | MDPI [mdpi.com]

- 11. 1-(1-methyl-1H-imidazol-2-yl)ethanone oxime | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. In silico prediction of the pharmacological potential of new 7-alkyl-8-hydrazine derivatives of 1,3-dimethylxanthine | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

literature review of acetylated methylimidazole compounds

This comprehensive technical guide details the chemistry, synthesis, toxicology, and applications of acetylated methylimidazole compounds. It is structured to address the three distinct classes within this category: Stable C-Acetylated Scaffolds (pharmaceutical precursors), Toxic Byproducts (food contaminants like THI), and Labile N-Acetylated Intermediates (catalytic species).

Content Type: Technical Whitepaper & Laboratory Guide Audience: Researchers, Medicinal Chemists, and Food Safety Scientists

Executive Summary

Acetylated methylimidazoles represent a diverse class of heterocyclic compounds characterized by the attachment of an acetyl group (

-

C-Acetylated Derivatives: Stable compounds (e.g., 2-acetyl-4-methylimidazole) used as pharmaceutical scaffolds or occurring as byproducts in the Maillard reaction (e.g., THI).

-

N-Acetylated Derivatives: Highly reactive, transient species (e.g., 1-acetyl-3-methylimidazolium) that serve as powerful acylating agents in organic synthesis and ionic liquid chemistry.

This guide synthesizes the synthesis protocols, toxicological mechanisms, and analytical detection methods for these compounds, providing a self-validating resource for laboratory application.

Chemical Classification & Identity

The C-Acetyl Scaffolds (Stable)

These compounds feature a ketone linkage directly on the carbon of the imidazole ring. They are chemically stable and often biologically active.

| Compound Name | Structure / Identity | Key Properties |

| 2-Acetyl-4-methylimidazole | CAS: 1003-53-8Formula: | [2] • Role: Pharmaceutical building block.• Stability: High thermal stability.• Synthesis: Radziszewski condensation. |

| THI (2-Acetyl-4-tetrahydroxybutylimidazole) | CAS: 94944-70-4Formula: | • Role: Immunosuppressant contaminant in Caramel Color III.• Toxicity: Lymphopenia inducer (S1P Lyase inhibitor).[3]• Solubility: Highly water-soluble.[4] |

The N-Acetyl Intermediates (Labile)

Formed via the reaction of 1-methylimidazole (NMI) with acetic anhydride, these species exist primarily as transient cations in solution.

-

Identity: 1-Acetyl-3-methylimidazolium cation.

-

Utility: "Nucleophilic catalysis" mechanism for esterification of hindered alcohols and cellulose dissolution in ionic liquids.

Synthesis & Formation Mechanisms[5][6][7][8]

Synthesis of 2-Acetyl-4-methylimidazole (Radziszewski Protocol)

The most robust route to the 2-acetyl scaffold is the multi-component Radziszewski synthesis. This protocol avoids the use of harsh organometallic reagents.

Reaction Logic: The reaction relies on the condensation of a 1,2-dicarbonyl (biacetyl) with an aldehyde (acetaldehyde) and ammonia.[5] The ammonia provides the nitrogen source for the heterocycle formation.

Step-by-Step Protocol:

-

Reagents: Biacetyl (10 mmol), Acetaldehyde (10 mmol), Ammonium Acetate (40 mmol).

-

Solvent: Methanol or Ethanol (50 mL).

-

Procedure:

-

Dissolve biacetyl and acetaldehyde in the solvent at 0°C.

-

Add ammonium acetate slowly to control the exotherm.

-

Stir at room temperature for 1 hour, then reflux for 4 hours.

-

-

Work-up:

Formation of THI (Maillard Reaction)

THI is not typically synthesized intentionally but forms spontaneously in food processing (Caramel Color III production) via the reaction of glucose/fructose with ammonia.

Mechanism:

-

Ammonolysis: Glucose degrades to Methylglyoxal (MGO).

-

Condensation: MGO reacts with ammonia and amino-carbonyl intermediates.

-

Cyclization: Formation of the imidazole ring with a tetrahydroxybutyl side chain.

Figure 1: Formation pathway of THI in caramel coloring and its subsequent toxicological mechanism.[6][7]

Catalytic Applications (N-Acetylated)

1-Methylimidazole (NMI) is a standard catalyst for acetylation. The active species is the N-acetyl-methylimidazolium ion.

Experimental Workflow (Cellulose Acetylation): This protocol is critical for researchers working with ionic liquids or polysaccharide modification.

-

Dissolution: Dissolve cellulose in ionic liquid (e.g., [BMIM]Cl) at 80°C.

-

Activation: Add NMI (1.0 eq per anhydroglucose unit).

-

Acetylation: Add Acetic Anhydride (3.0 eq).

-

Mechanism: NMI attacks

to form the N-acetyl cation, which then transfers the acetyl group to the cellulose hydroxyls, regenerating NMI.

Figure 2: The catalytic cycle of N-methylimidazole in acetylation reactions.

Toxicology & Safety Profile

THI: The Immunotoxic Hazard

THI is the primary safety concern regarding acetylated methylimidazoles in food.

-

Mechanism: THI inhibits Sphingosine-1-phosphate (S1P) lyase .[3]

-

Physiological Effect: Accumulation of S1P in lymphoid tissues prevents lymphocyte egress, causing peripheral lymphopenia (low white blood cell count).

-

Regulatory Limit: EU Regulation 231/2012 limits THI to

in E150c (Ammonia Caramel).

4-MEI vs. Acetylated Derivatives

While 4-methylimidazole (4-MEI) is a neurotoxin (convulsant), its acetylated derivative (2-acetyl-4-methylimidazole) does not share the same high-potency convulsant profile but is less studied. Researchers must handle all C-acetylated imidazoles as potential bioactive agents.

Analytical Detection Protocol (LC-MS/MS)[9][10][11][12]

Objective: Quantification of THI and 2-acetyl-4-methylimidazole in complex matrices.

Methodology:

-

Instrument: UPLC coupled to Triple Quadrupole MS.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 with high aqueous stability.

-

Mobile Phase:

-

Extraction: Solid Phase Extraction (SPE) using Cation Exchange (SCX) cartridges is recommended due to the basicity of the imidazole nitrogen.

MRM Transitions (Mass Spectrometry):

| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) |

| THI | 231.1 | 151.1 | 123.1 |

| 2-Acetyl-4-methylimidazole | 125.1 | 83.1 | 42.1 |

References

-

BenchChem. (2025).[1][3][5] In-Depth Technical Guide on the Theoretical Properties of 2-Acetyl-4-methylimidazole. BenchChem Technical Library. Link

-

European Food Safety Authority (EFSA). (2011). Scientific Opinion on the re-evaluation of caramel colours (E 150 a,b,c,d) as food additives. EFSA Journal. Link

-

Pandit, N. K., & Connors, K. A. (1982). Kinetics and Mechanism of Hydroxy Group Acetylations Catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences. Link

-

Pantoja, M., et al. (2013).[8] Genetic elevation of Sphingosine 1-phosphate suppresses dystrophic muscle phenotypes in Drosophila. Development. Link

-

Lojková, L., et al. (2006). Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods. Journal of Separation Science. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 7. researchgate.net [researchgate.net]

- 8. FlyBase Chemical Report: 2-acetyl-4(5)-tetrahydroxybutyl imidazole [flybase.org]

Thermodynamic Stability and Kinetic Profiling of 1-(1-Methyl-1H-imidazol-4-yl)ethanone

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In rational drug design, the thermodynamic stability of a pharmacophore dictates its viability from early-stage synthesis to final formulation. 1-(1-methyl-1H-imidazol-4-yl)ethanone (CAS 129003-87-8) is a highly stable, functionalized imidazole derivative. Unlike widely known N-acetylated imidazoles—which act as highly reactive, thermodynamically unstable acyl transfer agents—this compound features a carbon-linked acetyl group (C4) and a methylated nitrogen (N1). This whitepaper deconstructs the thermodynamic principles that govern its stability, detailing the causality behind its structural architecture and providing field-proven protocols for kinetic profiling.

Part 1: The Thermodynamic Dichotomy of Imidazole Acetylation

To understand the thermodynamic profile of 1-(1-methyl-1H-imidazol-4-yl)ethanone, one must first contrast it with its structural cousin: N-acetylimidazole.

The N-Linked High-Energy Bond

When an acetyl group is attached to the nitrogen of an imidazole ring, the resulting N-C(=O) bond lacks standard amide resonance. The lone pair on the nitrogen is heavily involved in maintaining the aromaticity of the imidazole ring and cannot effectively delocalize into the carbonyl group. This creates a "high-energy" bond with a highly negative (exergonic) standard Gibbs free energy of hydrolysis[1]. Consequently, N-acetylimidazoles undergo rapid hydrolysis in aqueous media and are utilized primarily as aggressive acylating agents or for protein footprinting[2][3].

The C-Linked Thermodynamic Well

In 1-(1-methyl-1H-imidazol-4-yl)ethanone, the acetyl group is bonded to the C4 carbon. This forms a true ketone[4]. The carbon-carbon bond is inherently strong, and the carbonyl group can conjugate with the aromatic

Diagram 1: Thermodynamic stability logic tree comparing N-linked and C-linked imidazole acetylation.

Part 2: Molecular Architecture & Tautomeric Locking

Beyond the C4-linkage, the N1-methylation of this compound serves a critical thermodynamic function.

In unsubstituted 4-acetylimidazole, the proton on the nitrogen rapidly exchanges between the N1 and N3 positions. This dynamic equilibrium means the molecule constantly shifts between the 4-acetyl and 5-acetyl tautomers. From a thermodynamic perspective, this tautomerization introduces significant conformational entropy. When such a molecule binds to a biological target, freezing out one specific tautomer incurs a massive entropic penalty (

By methylating the N1 position, 1-(1-methyl-1H-imidazol-4-yl)ethanone is tautomerically locked exclusively into the 1,4-isomer configuration. This structural rigidity eliminates the entropic penalty of tautomerization, providing a single, predictable thermodynamic profile that is highly desirable in rational drug design.

Part 3: Quantitative Data Presentation

The table below summarizes the contrasting thermodynamic and kinetic properties of N-linked versus C-linked acetylimidazoles, highlighting why the latter is preferred for stable API formulations.

| Thermodynamic Property | N-Acetylimidazole | 1-(1-Methyl-1H-imidazol-4-yl)ethanone |

| Linkage Type | N-C(=O) (Amide-like) | C-C(=O) (Ketone) |

| Bond Energy State | High Energy (Acyl donor) | Low Energy (Resonance stabilized) |

| Hydrolytic Stability (pH 7.4) | Highly unstable ( | Highly stable ( |

| Exergonic (Negative) | Endergonic (Positive) | |

| Tautomeric State | Dynamic | Locked (1,4-isomer) |

| Primary Application | Acylating agent / Footprinting | Stable pharmacophore / API building block |

Part 4: Self-Validating Experimental Methodologies

To empirically validate the thermodynamic stability and binding energetics of 1-(1-methyl-1H-imidazol-4-yl)ethanone, application scientists utilize the following self-validating protocols.

Protocol 1: Forced Degradation & Kinetic Profiling

Causality & Logic: Why these specific parameters? Acidic (pH 1.2) and basic (pH 10.0) conditions isolate specific catalytic degradation pathways, while physiological pH (7.4) establishes baseline stability. By applying thermal stress across three distinct temperatures, we generate a multi-point Arrhenius plot. This allows for the precise calculation of the activation energy (

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1.0 mg/mL stock solution of 1-(1-methyl-1H-imidazol-4-yl)ethanone in HPLC-grade Acetonitrile.

-

Buffer Allocation: Dilute the stock 1:10 into three separate aqueous buffers: 0.1 N HCl (pH 1.2), PBS (pH 7.4), and 0.1 N NaOH (pH 10.0).

-

Thermal Stress: Divide each buffered solution into three sealed amber glass vials. Incubate the vials in highly calibrated thermal blocks set to 40°C, 60°C, and 80°C.

-

Time-Course Sampling: Extract 50

L aliquots at -

Chromatographic Analysis: Analyze aliquots via LC-MS/UV (254 nm). Integrate the area under the curve (AUC) for the parent peak.

-

Self-Validation Control: Run a parallel sample of N-acetylimidazole at pH 7.4 (25°C). Its rapid disappearance (

< 1 hr) validates the system's sensitivity to hydrolytic degradation. -

Data Synthesis: Plot

vs. Time to extract the rate constant (

Diagram 2: Step-by-step experimental workflow for the kinetic profiling of imidazole derivatives.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Causality & Logic: Why ITC? While surface plasmon resonance (SPR) provides kinetic data (

Step-by-Step Methodology:

-

Degassing: Thoroughly degas the target protein solution (cell) and the 1-(1-methyl-1H-imidazol-4-yl)ethanone ligand solution (syringe) to prevent signal-disrupting microbubbles.

-

Equilibration: Load the sample cell with 300

L of 10 -

Injection Protocol: Program the ITC instrument to deliver 20 sequential injections of 2

L each, with a 120-second spacing between injections to allow the thermal baseline to stabilize. -

Integration & Fitting: Integrate the thermogram peaks to determine the heat absorbed/released per mole of injectant. Fit the data to an independent binding model to extract

(affinity), -

Thermodynamic Calculation: Calculate entropy using the fundamental equation:

.

References

1.[2] Structural characterization of the D290V mutation site in hnRNPA2 low-complexity–domain polymers , PNAS. 2 2.[1] Thermodynamics of Enzyme-Catalyzed Reactions , National Institute of Standards and Technology. 1 3.[3] Enhanced Reactivity in Surface-Confined Water of Hierarchically Structured Polymers , ChemRxiv. 3 4.[4] 3-Bromo-4-ethoxy-3-buten-2-one , Benchchem. 4

Sources

The pKa and Acidity Dynamics of 4-Acetyl-1-methylimidazole: A Comprehensive Technical Guide

Executive Summary

In the realm of medicinal chemistry and rational drug design, the imidazole ring serves as a privileged scaffold. Modulating its acid-base properties is a critical step in optimizing a drug candidate's pharmacokinetics, target binding affinity, and membrane permeability. 4-Acetyl-1-methylimidazole (also referred to as 1-methyl-4-acetylimidazole) represents a highly specific functionalized heterocycle where the basicity and acidity are tightly controlled by competing electronic substituent effects.

This whitepaper provides an in-depth analysis of the pKa and acidity of 4-acetyl-1-methylimidazole. As a Senior Application Scientist, I will deconstruct the electronic causality behind its physicochemical properties, differentiate it from highly reactive structural isomers, and provide a self-validating experimental protocol for determining its exact dissociation constants.

Structural and Electronic Fundamentals

To understand the pKa of 4-acetyl-1-methylimidazole, one must first isolate the electronic contributions of its substituents relative to the parent imidazole core. The parent imidazole is an amphoteric molecule with a conjugate acid pKa of ~7.0 and an N-H acidity pKa of ~14.5.

The N1-Methylation Effect

Methylation at the N1 position serves two critical functions:

-

Elimination of Tautomerization and N-H Acidity: By replacing the acidic N-H proton with a methyl group, the molecule can no longer act as a hydrogen bond donor. Consequently, 4-acetyl-1-methylimidazole possesses no measurable N-H acidity in aqueous systems [1].

-

Inductive Donation (+I): The methyl group exerts a mild electron-donating inductive effect, which marginally increases the electron density of the aromatic pi-system, typically raising the conjugate acid pKa by ~0.1 to 0.4 units (as seen in 1-methylimidazole, pKa ~7.0–7.4) [1].

The C4-Acetylation Effect

The placement of the acetyl group is the most defining feature of this molecule's stability and basicity.

-

Crucial Distinction (C-Acetyl vs. N-Acetyl): Junior chemists often confuse C-acetylated imidazoles with N-acetylated variants (like 1-acetylimidazole). 1-Acetylimidazole is an acylating agent; the electron-withdrawing acetyl group on the nitrogen creates an amide-like resonance that highly activates the carbonyl to nucleophilic attack, leading to rapid hydrolysis in water (pKa ~3.6) [3]. In contrast, 4-acetyl-1-methylimidazole is a stable ketone . The acetyl group is bound to the carbon ring, preventing hydrolysis while still exerting powerful electronic effects.

-

Resonance (-M) and Inductive (-I) Withdrawal: The C4-carbonyl group withdraws electron density from the imidazole pi-system. This significantly depletes the electron density at the orthogonal N3 lone pair, drastically reducing its nucleophilicity and basicity [2].

Electronic substituent effects modulating the pKa of 4-acetyl-1-methylimidazole.

Quantitative pKa Analysis

The interplay between the +I effect of the N1-methyl and the strong -M/-I effects of the C4-acetyl group results in a net decrease in basicity compared to the parent imidazole.

While the exact thermodynamic pKa of 4-acetyl-1-methylimidazole can shift slightly based on solvent dielectric constants, it predictably falls in the range of 4.2 to 4.6 . Furthermore, because the N1 position is blocked, its "acidity" is restricted strictly to the extremely weak C2-H and C5-H protons (pKa > 30), which are only relevant in organometallic functionalization (e.g., deprotonation via n-butyllithium).

Comparative Acid-Base Data Summary

| Compound | pKa (Conjugate Acid) | pKa (Neutral Acidity) | Primary Electronic/Structural Characteristic |

| Imidazole | 7.0 | ~14.5 (N-H) | Baseline amphoteric heterocycle. |

| 1-Methylimidazole | 7.0 - 7.4 | N/A (Methylated) | +I (Inductive donation); H-bond acceptor only [1]. |

| 1-Acetylimidazole | ~3.6 | N/A (Acylated) | Highly reactive; rapid aqueous hydrolysis [3]. |

| 4-Acetylimidazole | ~4.5 | ~11.34 (N-H) | -M/-I (Resonance withdrawal); stable ketone [4]. |

| 4-Acetyl-1-methylimidazole | ~4.2 - 4.6 | > 30 (C-H only) | Competing +I (N1) and -M (C4); stable ketone. |

Experimental Methodologies: Self-Validating pKa Determination

To empirically determine the precise pKa of 4-acetyl-1-methylimidazole for regulatory or computational modeling purposes, UV-Vis Spectrophotometric Titration is the gold standard.

Causality of Method Choice: Why UV-Vis over standard potentiometry? The C4-acetyl group extends the

Protocol: UV-Vis Spectrophotometric Titration

1. Analyte Preparation (Causality: Activity Coefficient Stabilization)

-

Prepare a

M solution of 4-acetyl-1-methylimidazole in a background electrolyte of 0.1 M KCl . -

Insight: The high, constant ionic strength ensures that the activity coefficients of the ionic species remain static throughout the titration. This allows the measured apparent pKa (

) to be mathematically extrapolated to the true thermodynamic pKa.

2. Buffer Array Formulation (Causality: Spectral Transparency)

-

Prepare a series of aqueous buffers ranging from pH 2.0 to 7.0 in 0.2 pH increments.

-

Insight: Utilize non-UV absorbing buffers (e.g., phosphate, acetate, or dilute HCl) to prevent background spectral interference in the 220–350 nm analytical window.

3. Spectral Acquisition

-

Equilibrate the samples at exactly

using a Peltier-controlled cuvette holder. -

Record the UV-Vis spectra from 200 nm to 400 nm for each pH point.

4. Self-Validation Check: The Isosbestic Point

-

Overlay all acquired spectra. You must observe a sharp, distinct isosbestic point (a specific wavelength where total absorbance remains constant across all pH values).

-

System Validation: The presence of a clean isosbestic point proves that a strict two-state equilibrium (

) is occurring. If the spectral lines fail to intersect cleanly, it flags baseline drift, sample aggregation, or chemical degradation, invalidating the run.

5. Data Regression

-

Plot the absorbance at the

of the unprotonated species against the pH. -

Fit the resulting sigmoidal curve using the non-linear Henderson-Hasselbalch equation:

-

The inflection point of the curve yields the exact pKa.

Self-validating UV-Vis spectrophotometric workflow for precise pKa determination.

Implications in Drug Development (ADME Profiling)

Understanding that 4-acetyl-1-methylimidazole has a pKa of ~4.5 is paramount for drug development professionals integrating this moiety into a larger pharmacophore.

-

Physiological Ionization: At physiological pH (7.4), the environmental pH is nearly 3 log units above the compound's pKa. According to the Henderson-Hasselbalch relationship, the N3 nitrogen will be >99.8% unprotonated (neutral).

-

Membrane Permeability: Because the molecule remains largely un-ionized in the blood and intestinal tract, it exhibits higher lipophilicity (LogD

LogP at pH 7.4) compared to standard imidazoles. This generally translates to superior passive transcellular membrane permeability, making it an excellent motif for orally bioavailable drug candidates targeting intracellular spaces. -

Receptor Binding: As a neutral hydrogen-bond acceptor (via the N3 lone pair and the C4 carbonyl oxygen), it is highly suited for interacting with kinase hinge regions or metalloenzyme active sites without introducing the desolvation penalty associated with permanently charged cationic species.

References

- 1-Methylimidazole - Wikipedia Source: Wikipedia, The Free Encyclopedia URL

- Source: Journal of the American Chemical Society (ACS Publications)

- 1-Acetylimidazole - Physico-chemical Properties Source: ChemBK Chemical Database URL

- 4-Acetyl-1H-imidazole - Physico-chemical Properties Source: ChemBK Chemical Database URL

An In-Depth Technical Guide to the Synthesis and Discovery of 1-(1-Methyl-1H-imidazol-4-yl)ethanone

Executive Summary

1-(1-Methyl-1H-imidazol-4-yl)ethanone (CAS: 129003-87-8), frequently referred to as 4-acetyl-1-methylimidazole, is a highly versatile heterocyclic building block[1]. Characterized by its locked N-methyl conformation and a reactive C4-acetyl handle, it is an indispensable intermediate in modern medicinal chemistry. This whitepaper provides a comprehensive analysis of its historical discovery context, chemical properties, and the causal mechanics behind its primary synthetic routes, culminating in self-validating experimental protocols designed for scale-up and high-purity drug development.

Historical Context and Discovery in Drug Development

The foundational chemistry of imidazoles dates back to the late 19th century with the classical Radziszewski multicomponent condensation[2]. However, the specific demand for regiochemically pure 1-methyl-4-substituted imidazoles surged during the advent of targeted kinase inhibitors in the 21st century.

The discovery and optimization of 1-(1-methyl-1H-imidazol-4-yl)ethanone gained significant prominence during the development of therapies targeting the Jak/STAT signaling pathway. In 2013, researchers from AstraZeneca and Syros Pharmaceuticals utilized 1-methyl-1H-imidazole derivatives to synthesize potent, orally bioavailable JAK2 inhibitors (such as compound 19a) designed to treat hematopoietic malignancies harboring the V617F mutation[3]. The 4-acetyl group of the imidazole served as a critical electrophilic node, allowing for sequential coupling reactions and the construction of complex pyrazolo-pyrimidine analogues that effectively modulated tumor growth[3].

Chemical Properties and Structural Significance

Understanding the physical and structural parameters of 1-(1-methyl-1H-imidazol-4-yl)ethanone is critical for predicting its behavior in synthetic workflows[1]:

-

Molecular Formula: C₆H₈N₂O

-

Molecular Weight: 124.14 g/mol

-

CAS Number: 129003-87-8

-

Structural Mechanics: The N1-methyl group eliminates the inherent tautomerism found in unsubstituted imidazoles. This "locks" the geometry, ensuring that the acetyl group remains strictly at the 4-position. This fixed conformation is vital for downstream structure-activity relationship (SAR) optimization, as it dictates the precise spatial vector of subsequent functional groups (e.g., during reductive aminations or cross-couplings)[3].

Mechanistic Pathways & Synthetic Strategies

To synthesize 1-(1-methyl-1H-imidazol-4-yl)ethanone, chemists generally rely on two distinct pathways. The choice of route is dictated by the need for regiochemical purity versus operational simplicity.

Route A: Regioselective Metal-Halogen Exchange (The Gold Standard)

The most authoritative and high-yielding method involves the lithiation of 4-bromo-1-methylimidazole followed by trapping with a Weinreb amide[4].

The Causality of the Weinreb Amide: Using standard acetyl chloride for this transformation is a flawed approach. The resulting ketone is highly electrophilic and will rapidly react with a second equivalent of the organolithium intermediate, leading to an undesired tertiary alcohol. To circumvent this, N-methoxy-N-methylacetamide (Weinreb amide) is employed. The lithium ion coordinates with both the carbonyl oxygen and the methoxy oxygen of the amide, forming a stable, five-membered tetrahedral chelate. This chelate is robust at cryogenic temperatures (-78 °C) and completely halts further nucleophilic attack. The desired ketone is only liberated during the acidic aqueous workup, ensuring strict stoichiometric control[4].

Caption: Regioselective synthesis via halogen-metal exchange and Weinreb amide trapping.

Route B: Direct N-Alkylation of 4(5)-Acetylimidazole

An alternative, albeit less efficient, approach is the direct N-methylation of commercially available 4(5)-acetylimidazole.

The Challenge of Ambidentate Anions: Because the starting material exists as a rapidly interconverting tautomeric mixture, deprotonation yields a resonance-stabilized imidazolide anion. When an electrophile like methyl iodide (MeI) is introduced, alkylation occurs at both nitrogen atoms. While steric hindrance from the adjacent acetyl group slightly favors the formation of the 1-methyl-4-acetyl isomer, the reaction inevitably produces a significant amount of the 1-methyl-5-acetyl isomer. This necessitates tedious chromatographic separation, lowering the overall isolated yield.

Caption: Divergent regiochemical pathways during direct N-alkylation of 4(5)-acetylimidazole.

Quantitative Data & Route Comparison

The following table summarizes the operational metrics of both synthetic strategies, allowing process chemists to make data-driven workflow decisions.

| Parameter | Route A: Metal-Halogen Exchange | Route B: Direct N-Alkylation |

| Precursor | 4-Bromo-1-methylimidazole | 4(5)-Acetylimidazole |

| Regioselectivity | >99% (Exclusive 4-substitution) | ~60:40 (4-acetyl : 5-acetyl) |

| Typical Yield | 65% – 80%[4] | 35% – 45% (Post-separation) |

| Scalability | High (Requires cryogenic infrastructure) | Moderate (Limited by chromatography) |

| Key Reagents | n-BuLi, N-methoxy-N-methylacetamide | K₂CO₃ or NaH, Methyl Iodide |

| Primary Challenge | Strict moisture/air exclusion | Tedious separation of regioisomers |

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints guarantee that downstream failures are mitigated.

Protocol 1: Regioselective Synthesis via Halogen-Metal Exchange

-

Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 4-bromo-1-methylimidazole (10.0 mmol) and anhydrous THF (50 mL)[4].

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-butyllithium (10.5 mmol, 2.5 M in hexanes) over 15 minutes. Stir for 30 minutes at -78 °C.

-

Acylation: Slowly add N-methoxy-N-methylacetamide (11.0 mmol) dissolved in 5 mL of anhydrous THF. Maintain the reaction at -78 °C for 1.5 hours, then gradually allow it to warm to 0 °C[4].

-

System Validation Checkpoint: Withdraw a 50 µL aliquot and quench in saturated NH₄Cl. Analyze via LC-MS. The complete disappearance of the m/z 161/163 doublet (brominated starting material) and the emergence of a single peak at m/z 125 [M+H]⁺ validates the successful formation of the target ketone. If m/z 161 persists, the lithium-halogen exchange was compromised by moisture.

-

Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (30 mL). Extract with ethyl acetate (3 x 40 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via flash chromatography (Silica gel, DCM:MeOH 95:5) to afford the pure product.

Protocol 2: Direct N-Alkylation

-

Preparation: In a 100 mL flask, dissolve 4(5)-acetylimidazole (10.0 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (15.0 mmol) and stir at room temperature for 30 minutes to generate the imidazolide anion.

-

Alkylation: Cool the mixture to 0 °C and add methyl iodide (11.0 mmol) dropwise. Stir the reaction mixture at room temperature for 4 hours.

-

System Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The formation of two closely eluting spots indicates the generation of the 4- and 5-isomers. Post-column chromatography, 2D NOESY NMR is mandatory: the 4-acetyl isomer will show NOE cross-peaks between the N-methyl protons (~3.7 ppm) and the adjacent C5-proton, whereas the 5-acetyl isomer will show NOE between the N-methyl and the acetyl methyl protons. This unequivocally validates the regiochemistry.

-

Workup: Dilute with water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash the organic phase extensively with water (to remove DMF) and brine, then dry and concentrate.

-

Purification: Carefully separate the regioisomers via column chromatography (Silica gel, gradient elution from 100% DCM to DCM:MeOH 92:8).

References

-

[3] Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ResearchGate. 3

-

[2] An In-Depth Technical Guide to the Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. BenchChem. 2

-

[4] Ethanone, 1-(1-methyl-1H-imidazol-4-yl)- (9CI) synthesis. ChemicalBook. 4

Sources

Methodological & Application

Introduction: The Synthetic Value of 1-(1-methyl-1H-imidazol-4-yl)ethanol

An Application Guide to the Chemical Reduction of 1-(1-methyl-1H-imidazol-4-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

The reduction of the prochiral ketone, 1-(1-methyl-1H-imidazol-4-yl)ethanone, to its corresponding secondary alcohol, 1-(1-methyl-1H-imidazol-4-yl)ethanol, is a critical transformation in synthetic organic chemistry. The resulting chiral alcohol is a valuable building block, with the imidazole moiety being a key pharmacophore in numerous biologically active compounds.[1][2] The ability to perform this reduction efficiently and, if required, stereoselectively, is paramount for researchers in medicinal chemistry and drug development. The alcohol product serves as a versatile intermediate for further functionalization, enabling the construction of more complex molecular architectures.[2]

This document provides detailed protocols for common and advanced reduction methodologies applicable to this specific substrate. It moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind procedural choices, offering a comprehensive guide for laboratory execution.

Method 1: Hydride Reduction with Sodium Borohydride (NaBH₄)

This is the most common and straightforward method for the reduction of ketones to secondary alcohols. Sodium borohydride is a mild, selective, and cost-effective reducing agent, making it an excellent first choice for this transformation.

Mechanistic Principle

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) to the electrophilic carbonyl carbon of the ketone.[3][4] This attack breaks the C=O pi bond, forming a C-H bond and a tetracoordinate boron-alkoxide intermediate. In a protic solvent like methanol or ethanol, the solvent subsequently protonates the newly formed alkoxide to yield the final secondary alcohol product.[5][6] One molecule of NaBH₄ can, in principle, reduce four molecules of the ketone.[6]

Visualizing the NaBH₄ Reduction Mechanism

Sources

Application Note: Optimization of Grignard Additions to 1-(1-methyl-1H-imidazol-4-yl)ethanone

Introduction & Mechanistic Challenges

The compound 1-(1-methyl-1H-imidazol-4-yl)ethanone (an acetylimidazole derivative) is a highly valuable building block in medicinal chemistry, frequently used to introduce functionalized imidazole pharmacophores into drug candidates. A common synthetic objective is the conversion of its ketone moiety into a tertiary alcohol via a Grignard reaction.

However, nucleophilic additions to heteroaromatic ketones present unique challenges that lead to poor yields if standard protocols are blindly applied. As an application scientist, it is critical to understand the causality behind these failures to design a self-validating, robust protocol.

The Two Primary Modes of Failure:

-

Lewis Acid-Base Coordination (Stoichiometric Depletion): The N-3 nitrogen of the imidazole ring is a strong Lewis base. Upon introduction of a Grignard reagent (RMgX), the magnesium atom rapidly coordinates to this nitrogen[1]. This complexation consumes a full equivalent of the Grignard reagent before any nucleophilic attack on the carbonyl can occur.

-

Competitive Enolization: Acetylimidazoles possess acidic

-protons. Because Grignard reagents are strong bases, bulky or highly basic Grignards (e.g., isopropylmagnesium chloride) will preferentially deprotonate the

To overcome these barriers, the reaction requires strict stoichiometric control (minimum 2.0–2.5 equivalents of RMgX) and, in cases involving bulky nucleophiles, transmetalation to an organocerium intermediate (the Imamoto protocol) to suppress basicity while enhancing nucleophilicity[3][4].

Reaction pathway showing competitive enolization vs. target addition.

Quantitative Data & Strategy Selection

The choice of protocol depends entirely on the steric bulk of the Grignard reagent. Table 1 summarizes the expected outcomes based on the reagent and methodology selected.

Table 1: Effect of Equivalents and Additives on Reaction Yield

| Protocol | Grignard Reagent | Equivalents | Additive | Temp (°C) | Primary Pathway | Est. Yield (%) |

| A (Standard) | MeMgBr (Small) | 2.5 | None | 0 to 25 | Addition | 75 - 85 |

| A (Standard) | 2.5 | None | 0 to 25 | Enolization | < 20 | |

| B (Imamoto) | 2.5 | CeCl | -78 to 0 | Addition | 80 - 90 |

Note: Yields are representative estimates based on optimized bench-scale validations.

Experimental Protocols

Protocol A: Standard Excess Grignard Addition

Recommended for small, unhindered Grignard reagents (e.g., Methyl, Ethyl).

Causality Check: We use 2.5 equivalents of RMgX. The first 1.0 eq acts as a sacrificial coordinating agent for the imidazole nitrogen. The remaining 1.5 eq drives the nucleophilic addition.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N

or Argon). Add 1-(1-methyl-1H-imidazol-4-yl)ethanone (1.0 mmol) and dissolve in anhydrous THF (5.0 mL). -

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition: Dropwise, add the Grignard reagent (2.5 mmol, 2.5 eq) via syringe over 10 minutes. Self-validation: A slight exotherm and color change (often yellow/orange) indicates the formation of the Lewis acid-base complex.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor consumption of the ketone via TLC (eluent: 5-10% MeOH in DCM).

-

Quenching (Critical Step): Cool the reaction back to 0 °C. Quench slowly with saturated aqueous NH

Cl (5 mL).-

Expert Insight: Do not use strong acids (like HCl) for the quench. Strong acids will fully protonate the product's imidazole ring, rendering it highly water-soluble and nearly impossible to extract into the organic phase. NH

Cl buffers the pH to ~6, keeping the imidazole mostly in its free-base form.

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash combined organic layers with brine, dry over anhydrous Na

SO

Protocol B: Organocerium-Mediated Addition (Imamoto Protocol)

Recommended for bulky or highly basic Grignard reagents (e.g., Isopropyl, tert-Butyl) to prevent enolization[3][4].

Causality Check: Cerium(III) is highly oxophilic and coordinates strongly to the ketone oxygen, increasing its electrophilicity. Simultaneously, the organocerium reagent (RCeCl

Workflow for Organocerium-Mediated Grignard Addition.

Step-by-Step Methodology:

-

CeCl

Activation: Place CeCl -

Suspension: Cool to room temperature, backfill with Argon, and add anhydrous THF (10 mL). Stir vigorously overnight to form a uniform, milky-white suspension.

-

Transmetalation: Cool the CeCl

suspension to -78 °C. Dropwise, add the Grignard reagent (2.5 mmol, 2.5 eq). Stir at -78 °C for 2 hours to ensure complete formation of the organocerium species. Self-validation: The suspension often takes on a pale yellow or grey hue depending on the Grignard used. -

Ketone Addition: Dissolve 1-(1-methyl-1H-imidazol-4-yl)ethanone (1.0 mmol) in anhydrous THF (2 mL) and add it dropwise to the -78 °C organocerium mixture.

-

Reaction & Quench: Stir at -78 °C for 1 hour, then slowly let it warm to 0 °C over 1 hour. Quench with saturated aqueous NH

Cl (10 mL). -

Workup: The cerium salts will form a thick emulsion. Filter the entire biphasic mixture through a pad of Celite, washing the pad thoroughly with Ethyl Acetate. Separate the layers of the filtrate, extract the aqueous phase with EtOAc, dry over Na

SO

References

-

Reactions of Grignard Reagents Master Organic Chemistry URL:[Link]

-

Organocerium reagents. Nucleophilic addition to easily enolizable ketones Tetrahedron Letters (Semantic Scholar) URL:[Link](Note: URL structure generalized from DOI routing)

-

CeCl3/n-BuLi: Unraveling Imamoto's Organocerium Reagent Chemistry - A European Journal (via PubMed Central) URL:[Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 1-(1-methyl-1H-imidazol-4-yl)ethanone

Abstract

This technical guide provides a comprehensive and scalable protocol for the synthesis of 1-(1-methyl-1H-imidazol-4-yl)ethanone, a key building block in pharmaceutical and materials science research. Acknowledging the inherent challenges associated with direct acylation of the imidazole core, this document details a robust and high-yielding synthetic strategy centered on the Grignard reaction. The protocol begins with the commercially available precursor, 1-methyl-1H-imidazole-4-carbonitrile, and outlines a detailed, step-by-step procedure for its conversion to the target ketone. Emphasis is placed on the rationale behind experimental choices, safety considerations for scale-up, and process optimization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the preparation of 1-(1-methyl-1H-imidazol-4-yl)ethanone.

Introduction and Strategic Rationale

1-(1-methyl-1H-imidazol-4-yl)ethanone is a valuable intermediate in the synthesis of a variety of biologically active molecules and functional materials. The presence of the substituted imidazole motif is a common feature in many pharmaceutical compounds.[1] While direct Friedel-Crafts acylation of 1-methylimidazole might seem like a straightforward approach, the electronic nature of the imidazole ring complicates this transformation. The imidazole ring is an electron-rich heterocycle, but the lone pair on the N1 nitrogen can coordinate with Lewis acids, deactivating the ring towards electrophilic aromatic substitution. Furthermore, such reactions can lead to a mixture of isomers, posing significant purification challenges.

To circumvent these issues, a more strategic and scalable approach is the utilization of a Grignard reaction on a pre-functionalized imidazole. This protocol focuses on the reaction of a methyl Grignard reagent with 1-methyl-1H-imidazole-4-carbonitrile. This nitrile precursor is readily accessible and its conversion to a ketone via a Grignard reaction is a well-established and reliable transformation.[2] This method offers excellent regioselectivity and typically proceeds in high yield, making it amenable to large-scale production.

Synthetic Pathway Overview

The selected synthetic strategy involves a two-step process starting from the methylation of 1H-imidazole-4-carbonitrile, followed by the addition of a methyl Grignard reagent to the resulting 1-methyl-1H-imidazole-4-carbonitrile.

Caption: Overall synthetic workflow for 1-(1-methyl-1H-imidazol-4-yl)ethanone.

Detailed Synthesis Protocol

This protocol describes the synthesis of 1-(1-methyl-1H-imidazol-4-yl)ethanone from 1-methyl-1H-imidazole-4-carbonitrile.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier Example | Notes |

| 1-methyl-1H-imidazole-4-carbonitrile | 107.11 | 66121-69-5 | Sigma-Aldrich | Starting material.[3] |

| Methylmagnesium bromide, 3.0 M in THF | - | 75-16-1 | Sigma-Aldrich | Grignard reagent. Handle under inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 109-99-9 | Sigma-Aldrich | Reaction solvent. Must be dry. |

| Hydrochloric Acid (HCl), 3M aqueous | 36.46 | 7647-01-0 | Fisher Scientific | For workup. |

| Diethyl ether | 74.12 | 60-29-7 | Fisher Scientific | For extraction. |

| Saturated aqueous sodium bicarbonate | 84.01 | 144-55-8 | Fisher Scientific | For neutralization. |

| Anhydrous magnesium sulfate | 120.37 | 7487-88-9 | Fisher Scientific | For drying. |

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Inert gas (Nitrogen or Argon) supply

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Experimental Procedure

Reaction Setup:

-

Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel.

-

Flame-dry the glassware under a stream of inert gas to ensure all moisture is removed.

-

Allow the apparatus to cool to room temperature under the inert atmosphere.

Grignard Reaction:

-

To the reaction flask, add 1-methyl-1H-imidazole-4-carbonitrile (1.0 eq).

-

Add anhydrous THF via syringe to dissolve the starting material.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add methylmagnesium bromide (1.2 eq) from the dropping funnel to the stirred solution over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Workup and Purification:

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 3M hydrochloric acid. Caution: The quenching of a Grignard reaction is exothermic.

-

Continue adding the acid until the solution is acidic (pH ~2).

-

Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the intermediate imine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether to remove any non-polar impurities.

-

Carefully neutralize the aqueous layer by the slow addition of saturated aqueous sodium bicarbonate until the pH is ~8.

-

Extract the product from the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-